molecular formula C19H17FO5S B2765533 6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one CAS No. 902623-23-8

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one

Cat. No.: B2765533
CAS No.: 902623-23-8
M. Wt: 376.4
InChI Key: KSPRCGNIFHCVHR-UHFFFAOYSA-N
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Description

6-tert-butyl-3-(4-fluorobenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H17FO5S and its molecular weight is 376.4. The purity is usually 95%.
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Scientific Research Applications

Fluorination Agent and Reactivity

The utility of fluorinated compounds spans across various scientific fields due to the unique properties imparted by fluorine atoms when incorporated into molecules. Research has shown the development of thermally stable phenylsulfur trifluorides, including compounds similar to 6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one, as superior fluorinating agents. These agents offer high thermal stability, resistance to aqueous hydrolysis, and diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity. Such characteristics make them invaluable in synthetic chemistry, particularly in drug discovery and material sciences, where precise fluorination can significantly alter the biological activity and physical properties of compounds (Umemoto et al., 2010).

Thermally Activated Delayed Fluorescence Materials

The design of bipolar materials for thermally activated delayed fluorescence (TADF) utilizes compounds with structural elements akin to 6-Tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one. These materials leverage the conjugation and electronic properties of such compounds to tune the energy gap between singlet and triplet states. This adjustment is critical in developing efficient organic light-emitting diodes (OLEDs) and other photonic devices. The synthesis and study of these materials underscore the importance of precise molecular engineering in advancing optoelectronic technologies (Huang et al., 2014).

Sulfonation and Derivative Synthesis

The creation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates demonstrates the versatility of sulfonyl compounds in synthetic organic chemistry. These derivatives, prepared from aldehydes and tert-butyl N-hydroxycarbamate, act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. Such compounds are pivotal as building blocks in organic synthesis, offering a pathway to a wide range of functionalized molecules. This application highlights the role of sulfonyl compounds in facilitating complex synthetic transformations, providing tools for the development of novel pharmaceuticals and materials (Guinchard et al., 2005).

Properties

IUPAC Name

6-tert-butyl-3-(4-fluorophenyl)sulfonyl-8-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FO5S/c1-19(2,3)12-8-11-9-16(18(22)25-17(11)15(21)10-12)26(23,24)14-6-4-13(20)5-7-14/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRCGNIFHCVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.